2,4,4-Trimethyl-2-pentanol (TMP-2-OH) is a tertiary alcohol often found as a metabolite of various industrial chemicals and environmental pollutants. [, , , ] It plays a significant role in scientific research, particularly in understanding chemically-induced nephrotoxicity in male rats, known as α2u-globulin nephropathy. [, , , , , ]
Synthesis Analysis
While specific synthesis methods for 2,4,4-Trimethyl-2-pentanol are not detailed in the provided papers, it is known to be a metabolite of chemicals like 2,2,4-trimethylpentane (found in gasoline) and octylphenol (a detergent breakdown product). [, , , ] The exact synthesis pathway would depend on the starting material and reaction conditions employed.
Molecular Structure Analysis
2,4,4-Trimethyl-2-pentanol is a branched tertiary alcohol. [, ] Detailed molecular structure analysis, including bond lengths, angles, and conformations, would require computational chemistry methods or experimental techniques like X-ray crystallography.
Chemical Reactions Analysis
Research highlights 2,4,4-Trimethyl-2-pentanol's involvement in reversible binding with α2u-globulin in male rat kidneys. [, , , , ] This binding leads to the accumulation of the protein in the kidneys, contributing to α2u-globulin nephropathy.
Mechanism of Action
2,4,4-Trimethyl-2-pentanol's mechanism of action centers around its ability to bind reversibly to α2u-globulin. [, , , , , ] This binding hinders the protein's normal degradation process, leading to its accumulation within the proximal tubule cells of the male rat kidney. This accumulation disrupts cellular functions and ultimately leads to α2u-globulin nephropathy.
Applications
Understanding α2u-Globulin Nephropathy: 2,4,4-Trimethyl-2-pentanol serves as a critical tool in studying the mechanisms underlying α2u-globulin nephropathy in male rats. [, , , , , ] By investigating its binding affinity to α2u-globulin and subsequent effects on protein accumulation and cellular function, researchers gain valuable insights into this male-rat-specific disease model.
Evaluating Human Risk Assessment: Research utilizes 2,4,4-Trimethyl-2-pentanol to assess the potential risk of chemically-induced, protein-mediated nephrotoxicity in humans. [] Studies comparing its binding affinity to proteins in male rat kidneys versus human kidneys provide insights into the relevance of this model for human health risk assessment.
Investigating Biodegradation Pathways: The presence of 2,4,4-Trimethyl-2-pentanol as a metabolite in the breakdown of environmental pollutants like octylphenol highlights its role in biodegradation studies. [, , ] Understanding its formation and further degradation pathways is crucial for evaluating the environmental fate and potential impact of such pollutants.
Related Compounds
Octylphenol
Compound Description: Octylphenol refers to a class of organic compounds, specifically alkylphenols, with the chemical formula C8H17C6H4OH. They are commonly found as degradation products of alkylphenol ethoxylates (APEs), which are widely used as surfactants in various industrial and consumer products. Octylphenols, particularly 4-tert-octylphenol, are known endocrine disruptors, meaning they can interfere with the hormonal systems of organisms, potentially leading to adverse health effects [, ].
Relevance: Octylphenol is structurally similar to 2,4,4-Trimethyl-2-pentanol (TMP-2-OH). During biodegradation, octylphenol can undergo a type II ipso substitution reaction, similar to the metabolism of nonylphenol, resulting in the formation of 2,4,4-Trimethyl-2-pentanol and hydroquinone as metabolites [, ]. This metabolic pathway suggests a close relationship between these two compounds.
4-tert-Octylphenol
Compound Description: 4-tert-Octylphenol (4-t-OP) is a specific isomer of octylphenol. It exhibits strong estrogenic activity, even more potent than nonylphenol []. 4-t-OP is a significant environmental contaminant often found in water bodies due to its use in various industrial and consumer products [].
Relevance: 4-tert-Octylphenol serves as a precursor to 2,4,4-Trimethyl-2-pentanol (TMP-2-OH) in the biodegradation pathway of octylphenol. Microorganisms capable of utilizing 4-t-OP as a sole carbon source can degrade it, leading to the formation of TMP-2-OH. This metabolic conversion highlights the connection between 4-t-OP and TMP-2-OH [].
Octylcatechol (OC)
Compound Description: Octylcatechol (OC) is an intermediate metabolite produced during the biodegradation of octylphenol []. Its formation occurs through the action of enzymes like multicomponent phenol hydroxylase, which introduces a hydroxyl group to the aromatic ring of octylphenol.
Relevance: Octylcatechol is a key intermediate in one of the proposed pathways for the biodegradation of octylphenol to 2,4,4-Trimethyl-2-pentanol (TMP-2-OH) []. In this pathway, octylcatechol is further broken down, ultimately yielding TMP-2-OH.
1,2,4-Trihydroxybenzene
Compound Description: 1,2,4-Trihydroxybenzene is a significant intermediate metabolite identified in the degradation pathways of both octylphenol and 2,4,4-Trimethyl-2-pentanol (TMP-2-OH) []. It is formed after the central cleavage of octylcatechol.
Relevance: 1,2,4-Trihydroxybenzene is a common intermediate in the biodegradation pathways of both octylphenol and 2,4,4-Trimethyl-2-pentanol (TMP-2-OH) []. This shared metabolic intermediate further strengthens the link between octylphenol and TMP-2-OH.
α2u-Globulin
Compound Description: α2u-Globulin is a low-molecular-weight protein found in male rats [, , , , ]. Certain chemicals, including 2,4,4-Trimethyl-2-pentanol (TMP-2-OH), can bind to α2u-Globulin, leading to its accumulation in the kidneys, ultimately causing a nephrotoxic syndrome known as protein droplet or α2u-globulin nephropathy [, , , , ].
Relevance: 2,4,4-Trimethyl-2-pentanol (TMP-2-OH) exhibits binding affinity to α2u-Globulin [, , , , ]. This interaction is critical in the development of α2u-globulin nephropathy in male rats. The ability of TMP-2-OH to bind to this protein is a key aspect of its toxicological profile.
2,2,4-Trimethylpentane (TMP)
Compound Description: 2,2,4-Trimethylpentane (TMP) is a hydrocarbon and a component found in unleaded gasoline. It is known to induce similar nephrotoxic effects in male rats as unleaded gasoline [, ].
Relevance: 2,2,4-Trimethylpentane (TMP) is metabolized to 2,4,4-Trimethyl-2-pentanol (TMP-2-OH) in male rats []. This metabolic conversion links TMP to the development of α2u-globulin nephropathy, as TMP-2-OH is the metabolite responsible for binding to α2u-globulin and causing the nephrotoxic effects.
1,4-Dichlorobenzene (1,4-DCB)
Compound Description: 1,4-Dichlorobenzene (1,4-DCB) is an organic compound classified as an isomer of dichlorobenzene. It is commonly used as a fumigant and in mothballs. Like unleaded gasoline and TMP, chronic exposure to 1,4-DCB has been shown to cause renal tumors specifically in male rats, but not in female rats or mice [].
Relevance: 1,4-Dichlorobenzene (1,4-DCB) exhibits similar nephrotoxic effects to 2,4,4-Trimethyl-2-pentanol (TMP-2-OH), particularly its ability to bind to α2u-globulin in male rats, leading to protein droplet accumulation and renal cell proliferation []. This shared mechanism of toxicity suggests a potential common pathway for inducing α2u-globulin nephropathy.
1,2-Dichlorobenzene (1,2-DCB)
Compound Description: 1,2-Dichlorobenzene (1,2-DCB) is an isomer of dichlorobenzene. Unlike 1,4-DCB, it does not cause renal carcinogenesis in male rats [].
Relevance: 1,2-Dichlorobenzene (1,2-DCB) serves as a negative control in studies investigating the mechanism of α2u-globulin nephropathy []. Unlike 2,4,4-Trimethyl-2-pentanol (TMP-2-OH) and 1,4-DCB, 1,2-DCB does not lead to significant binding to α2u-globulin or induce protein droplet formation in the kidneys of male rats.
2,5-Dichlorophenol
Compound Description: 2,5-Dichlorophenol is a major metabolite of 1,4-Dichlorobenzene (1,4-DCB) [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.